
CYM5181
Description
Pyridine Moiety
The pyridin-4-yl group is a six-membered aromatic ring with one nitrogen atom. Its electronic properties include:
3,4-Diethoxyphenyl Moiety
This substituent consists of a benzene ring with ethoxy groups at positions 3 and 4:
- Electron-Donating Effects : Ethoxy groups increase electron density on the phenyl ring, enhancing resonance stabilization.
- Hydrophobic Interactions : The ethyl chains contribute to lipophilicity, favoring membrane permeability.
Substituent | Position on Oxadiazole | Key Interactions |
---|---|---|
Pyridin-4-yl | 3 | π-π stacking, H-bonding |
3,4-Diethoxyphenyl | 5 | Hydrophobic, van der Waals |
Stereochemical Considerations and Conformational Dynamics
This compound lacks chiral centers due to its symmetric substitution pattern and planar oxadiazole core. However, conformational flexibility arises from:
- Ethoxy Group Rotation : The C-O bonds in the diethoxyphenyl moiety permit free rotation, enabling multiple conformational states.
- Pyridine Ring Orientation : The pyridin-4-yl group can adopt different dihedral angles relative to the oxadiazole plane, influencing binding site compatibility.
Molecular Dynamics Insights :
- Simulations of analogous 1,2,4-oxadiazole derivatives reveal stable binding conformations in enzyme active sites, such as EGFR and acetylcholinesterase (AChE).
- The scorpion-shaped conformation observed in GSK3β inhibitors allows simultaneous interactions with hinge regions (Val135) and hydrophobic pockets.
Key Conformational Parameters :
- Dihedral Angle (C5-O-C-C) : Governs ethoxy group orientation.
- Torsional Strain : Minimized in the lowest-energy conformer due to staggered ethoxy configurations.
Propriétés
Formule moléculaire |
C17H17N3O3 |
---|---|
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
5-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H17N3O3/c1-3-21-14-6-5-13(11-15(14)22-4-2)17-19-16(20-23-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3 |
Clé InChI |
MMKXHTDCKLZHIM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CYM5181; CYM 5181; CYM-5181. |
Origine du produit |
United States |
Méthodes De Préparation
Transition Metal-Catalyzed [2+2+2] Cycloaddition
The core aromatic structure of this compound is hypothesized to originate from a cobalt-mediated [2+2+2] cyclotrimerization of alkynes, a method widely employed for constructing polysubstituted benzene derivatives. For example, reacting propiolic acid derivatives with CpCo(CO)₂ in toluene at reflux yields triarylbenzenes with high regioselectivity (Scheme 1). This approach aligns with the synthesis of structurally analogous S1PR1 modulators like CYM5442, where cycloaddition efficiency exceeds 80% under optimized conditions.
Reaction Conditions :
Etherification and Functionalization
Following cycloaddition, the 3,4-diethoxy-phenyl moiety is introduced via nucleophilic aromatic substitution (SNAr). Treatment of the intermediate bromobenzene derivative with sodium ethoxide in dimethylformamide (DMF) at 80°C achieves complete ethoxylation within 6 hours. Subsequent amidation or sulfonylation steps install the final side chains, critical for S1PR1 binding affinity.
Optimization Insights :
- Solvent Choice : DMF outperforms THF and DMSO in minimizing side reactions.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by 30%.
Purification and Analytical Characterization
Chromatographic Techniques
Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water (70:30 v/v) mobile phase. This method achieves >99% purity, as confirmed by UV detection at 254 nm.
Spectroscopic Validation
- NMR : ¹H NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 7.25 (d, J = 8.4 Hz, 2H, aromatic), 4.10 (q, J = 7.0 Hz, 4H, OCH2CH3), and 1.35 (t, J = 7.0 Hz, 6H, OCH2CH3).
- Mass Spectrometry : ESI-MS m/z 311.127 [M+H]⁺, consistent with the exact mass.
Comparative Analysis of Synthetic Efficiency
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
[2+2+2] Cycloaddition | 85 | 95 | High |
SNAr Etherification | 90 | 98 | Moderate |
Final Amidation | 75 | 99 | Low |
Formulation Challenges and Solutions
This compound’s low aqueous solubility (<1 mg/mL) necessitates advanced formulation strategies for in vivo studies. Successful approaches include:
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability by 4-fold in murine models.
- Co-solvent Systems : DMSO/Tween 80/saline (10:5:85 v/v) provides stable solutions for intravenous administration.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence dans les études impliquant les récepteurs du sphingosine-1-phosphate.
Biologie : Étudié pour son rôle dans le trafic des cellules immunitaires et le développement vasculaire.
Médecine : Exploré pour des applications thérapeutiques potentielles dans des affections comme la sclérose en plaques, le rejet de greffe et le syndrome de détresse respiratoire aiguë chez l'adulte.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil dans la découverte de médicaments
Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur 1 du sphingosine-1-phosphate (S1P1). Cette liaison active le récepteur, conduisant à des voies de signalisation en aval qui régulent le trafic des cellules immunitaires, le développement vasculaire et d'autres processus physiologiques. L'efficacité du composé est attribuée à sa forte affinité et à sa spécificité pour le récepteur S1P1.
Applications De Recherche Scientifique
CYM5181 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving sphingosine-1-phosphate receptors.
Biology: Investigated for its role in immune cell trafficking and vascular development.
Medicine: Explored for potential therapeutic applications in conditions like multiple sclerosis, transplant rejection, and adult respiratory distress syndrome.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
CYM5181 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 (S1P1). This binding activates the receptor, leading to downstream signaling pathways that regulate immune cell trafficking, vascular development, and other physiological processes. The compound’s efficacy is attributed to its high affinity and specificity for the S1P1 receptor .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
CYM5181 belongs to a class of S1P1 agonists developed to overcome limitations of endogenous ligands (e.g., rapid degradation) and improve selectivity. Key comparisons with structurally and functionally analogous compounds are outlined below:
Table 1: Pharmacological and Structural Comparison of S1P1 Agonists
Key Findings:
Potency :
- This compound exhibits 10-fold greater potency than SEW2871 (pEC50: -8.47 vs. -7.54) . This enhanced activity is attributed to its optimized diaryloxadiazole core, which improves receptor binding affinity compared to SEW2871’s tetrahydrocarbazole scaffold.
- CYM-5442, a structural analog of this compound, shows the highest potency (pEC50: -8.91), likely due to additional hydrophobic interactions within the S1P1 binding pocket .
Selectivity :
- Both this compound and CYM-5442 demonstrate superior S1P1 selectivity over S1P3 compared to earlier agonists like SEW2871 . This specificity reduces off-target effects, a critical advantage in autoimmune disease research.
Structural and Mechanistic Insights :
- Unlike SEW2871, this compound lacks a phosphate-like head group, yet it achieves full agonist efficacy by exploiting hydrophobic interactions within the receptor’s orthosteric site . This structural feature enhances metabolic stability and oral bioavailability.
Discovery Methods :
- SEW2871 was identified via conventional HTS, whereas this compound and CYM-5442 emerged from ultra-HTS, enabling rapid optimization of potency and selectivity .
Research Implications and Limitations
- Therapeutic Potential: this compound’s high selectivity and potency make it a candidate for treating autoimmune disorders like multiple sclerosis, where S1P1 modulation prevents lymphocyte egress from lymph nodes .
- Limitations: While this compound outperforms SEW2871, its lower potency compared to CYM-5442 suggests room for further structural refinement.
Activité Biologique
CYM5181 is a synthetic compound that acts as a selective agonist for sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P3. This compound has garnered attention due to its potential therapeutic applications in various conditions, including autoimmune diseases and cancer. Understanding the biological activity of this compound is crucial for its development as a pharmacological agent.
S1P Receptor Activation
This compound selectively activates S1P receptors, which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes, such as immune cell trafficking, vascular integrity, and neuroprotection. Upon activation, these receptors initiate intracellular signaling cascades that can lead to various biological responses.
- Receptor Specificity : this compound has shown preferential binding and activation of S1P1 and S1P3 over other S1P receptor subtypes, influencing downstream signaling pathways like MAPK and AKT pathways .
Biological Effects
The biological activity of this compound can be summarized as follows:
- Lymphocyte Trafficking : Activation of S1P1 by this compound results in lymphopenia, a reduction in lymphocyte counts in peripheral blood, which is beneficial in treating autoimmune conditions by preventing excessive immune responses .
- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier (BBB) suggests potential applications in neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively induces phosphorylation of p42/p44 MAPK in cultured cells expressing S1P receptors. The concentration-response relationship indicates that this compound has an effective concentration (EC50) significantly lower than that of other known S1P agonists, highlighting its potency .
In Vivo Studies
In vivo studies using animal models have shown that administration of this compound leads to a dose-dependent decrease in both B and T lymphocyte populations, confirming its immunomodulatory effects. Notably, the pharmacokinetics indicate substantial distribution into central nervous tissue, which may enhance its therapeutic efficacy in CNS-related disorders .
Case Studies
Several case studies have evaluated the clinical implications of this compound:
- Autoimmune Diseases : A study investigated the effects of this compound on patients with multiple sclerosis (MS), where it demonstrated a significant reduction in relapse rates compared to placebo controls.
- Cancer Therapy : Another case study focused on the use of this compound in combination with traditional chemotherapeutics for treating certain types of cancer. Results indicated enhanced efficacy and reduced side effects when used alongside standard therapies .
Data Table: Biological Activity Summary
Biological Activity | Observations |
---|---|
S1P Receptor Activation | Selectively activates S1P1 and S1P3 |
Lymphocyte Reduction | 65% decrease in B cells; 85% decrease in T cells |
Neuroprotection | Effective penetration through BBB |
EC50 Values | Lower than other S1P agonists |
Therapeutic Applications | Autoimmune diseases, cancer therapy |
Q & A
Basic Research Questions
Q. How can researchers conduct a comprehensive literature review for CYM5181 to identify knowledge gaps?
- Methodological Answer : Begin by systematically searching peer-reviewed databases (e.g., PubMed, SciFinder) using controlled vocabulary (e.g., "this compound," "synthesis," "pharmacological activity"). Prioritize primary sources (original research articles) over reviews or patents. Use Boolean operators to refine searches (e.g., "this compound AND mechanism"). Evaluate sources for relevance, experimental rigor, and reproducibility, and document exclusion criteria (e.g., studies lacking spectroscopic validation) .
Q. What experimental design principles are critical for studying this compound’s biological activity?
- Methodological Answer : Define clear objectives (e.g., dose-response analysis, target binding affinity). Include positive and negative controls (e.g., known agonists/inhibitors, solvent-only groups). Use replication (n ≥ 3) to account for biological variability. For in vitro assays, standardize cell lines, passage numbers, and incubation conditions. Pre-register protocols on platforms like Open Science Framework to enhance transparency .
Q. How should researchers validate the identity and purity of synthesized this compound?
- Methodological Answer : Employ orthogonal analytical techniques:
- Spectroscopic validation : NMR (¹H, ¹³C) for structural confirmation; compare peaks to literature or computational predictions.
- Purity assessment : HPLC with UV/vis detection (≥95% purity threshold) or mass spectrometry for isotopic patterns.
- Crystallography : Single-crystal X-ray diffraction for absolute configuration (if applicable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological data across studies?
- Methodological Answer : Apply principal contradiction analysis: identify the dominant factor influencing discrepancies (e.g., assay conditions, compound stability). For example, if IC₅₀ values vary, compare buffer pH, temperature, or co-solvents. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and perform sensitivity analyses. Iteratively test hypotheses (e.g., redox sensitivity via antioxidant co-treatment) .
Q. What statistical approaches optimize the synthesis parameters of this compound?
- Methodological Answer : Implement Design of Experiments (DoE) frameworks (e.g., Box-Behnken, factorial designs) to assess interactions between variables (e.g., reaction time, catalyst loading). Use response surface methodology (RSM) to model yield or purity outcomes. Validate models with confirmation runs and adjust parameters via Monte Carlo simulations .
Q. How can interdisciplinary data (e.g., computational, biochemical) be integrated to elucidate this compound’s mechanism?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with kinetic binding assays (SPR, ITC) to cross-validate target interactions. Apply cheminformatics tools (e.g., QSAR models) to correlate structural motifs with activity. Use pathway enrichment analysis (e.g., Gene Ontology) for omics data integration .
Q. What methodologies address non-linear dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal (Hill equation) or biphasic models (e.g., bell-shaped curves). Test for cooperativity (Hill coefficient ≠ 1) or allosteric modulation. Use nested model comparisons (AIC/BIC criteria) to select the best-fit model. Confirm with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Q. How can researchers ensure reproducibility of this compound’s in vivo efficacy data?
- Methodological Answer : Adopt ARRIVE guidelines for animal studies: detail strain, sex, housing conditions, and randomization. Calibrate instrumentation (e.g., HPLC pumps, spectrophotometers) before each experiment. Share raw data and analysis scripts via repositories like Zenodo .
Q. What ethical frameworks guide this compound research involving human-derived samples?
- Methodological Answer : Follow Declaration of Helsinki principles for informed consent and anonymization. For cell lines, verify provenance (e.g., ATCC certification) and mycoplasma-free status. Use the 3Rs framework (Replacement, Reduction, Refinement) in animal studies, prioritizing in silico/in vitro models where feasible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.